molecular formula C19H17FN4O3 B11468044 N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11468044
M. Wt: 368.4 g/mol
InChI Key: GWMZAKGGOODFFV-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENYL)-N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE is a complex organic compound that features a fluorophenyl group, an oxadiazole ring, and an acetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final step involves the coupling of the oxadiazole derivative with the fluorophenyl acetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-FLUOROPHENYL)-N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological receptors, influencing various pathways. The fluorophenyl group may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-FLUOROPHENYL)-N-{2-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with biological targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C19H17FN4O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-[[2-(4-fluorophenyl)acetyl]amino]ethyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H17FN4O3/c20-15-8-6-13(7-9-15)12-16(25)21-10-11-22-18(26)19-23-17(24-27-19)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,25)(H,22,26)

InChI Key

GWMZAKGGOODFFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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